molecular formula C8H13ClO2S B2929205 (3-Cyclopropylcyclobutyl)methanesulfonyl chloride CAS No. 2167008-07-1

(3-Cyclopropylcyclobutyl)methanesulfonyl chloride

Cat. No.: B2929205
CAS No.: 2167008-07-1
M. Wt: 208.7
InChI Key: ATUGAICQKBUQNY-UHFFFAOYSA-N
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Description

(3-Cyclopropylcyclobutyl)methanesulfonyl chloride (CAS 2167008-07-1) is a chemical building block with the molecular formula C8H13ClO2S and a molecular weight of 208.71 g/mol . This compound is classified as a methanesulfonyl chloride, a class of reagents commonly used as intermediates in organic synthesis, particularly in the pharmaceutical industry. The structure features a cyclobutane ring substituted with a cyclopropyl group and a reactive sulfonyl chloride group, making it a valuable precursor for the introduction of the (3-cyclopropylcyclobutyl)methanesulfonyl moiety into target molecules. Its primary research application is as a key synthetic intermediate in medicinal chemistry. The compound has been identified as a building block in the development of novel therapeutic agents, including Nav1.8 (voltage-gated sodium ion channel) inhibitors . These inhibitors are being investigated for their potential to treat a range of conditions, including neuropathic pain, chronic itch, and inflammatory pain perception . Researchers value this compound for its ability to impart specific steric and electronic properties to a molecule, which can be critical for optimizing drug-target interactions and pharmacokinetic profiles. The reactive sulfonyl chloride group readily undergoes nucleophilic substitution, typically with amines, to form sulfonamides, a common pharmacophore in many bioactive compounds. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Proper handling procedures should be followed, as sulfonyl chlorides are generally reactive and moisture-sensitive compounds.

Properties

IUPAC Name

(3-cyclopropylcyclobutyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2S/c9-12(10,11)5-6-3-8(4-6)7-1-2-7/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUGAICQKBUQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC(C2)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167008-07-1
Record name (3-cyclopropylcyclobutyl)methanesulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3-Cyclopropylcyclobutyl)methanesulfonyl chloride typically involves the reaction of methanesulfonic acid with thionyl chloride or phosgene. The reaction conditions include heating methanesulfonic acid to 95°C and adding thionyl chloride over a period of 4 hours, maintaining the temperature throughout the addition .

Industrial Production Methods

Industrial production methods for methanesulfonyl chloride, a related compound, involve the chlorination of methanesulfonic acid with thionyl chloride or phosgene. This method is scalable and efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropylcyclobutyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, non-nucleophilic bases, and Lewis acids. The reaction conditions often involve controlled temperatures and the use of solvents such as ether or alcohol .

Major Products Formed

The major products formed from reactions involving this compound include methanesulfonates, which are intermediates in various substitution, elimination, reduction, and rearrangement reactions .

Scientific Research Applications

(3-Cyclopropylcyclobutyl)methanesulfonyl chloride finds applications in several scientific research fields:

Mechanism of Action

The mechanism of action of (3-Cyclopropylcyclobutyl)methanesulfonyl chloride involves its function as an electrophile, providing the “CH3SO2+” synthon. This allows it to react with nucleophiles, such as alcohols, to form methanesulfonates. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and conditions used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Reactivity Notes
Methanesulfonyl chloride 114.55 ~161 1.480 High reactivity; widely used in acylations.
Trifluoromethanesulfonyl chloride 168.52 29–32 1.583 Electron-withdrawing CF₃ group enhances electrophilicity.
(3-Cyclopropylcyclobutyl)methanesulfonyl chloride ~206.7 (calc.) Estimated >200 ~1.2–1.4 (calc.) Steric hindrance reduces reaction rates.

Key Observations:

  • Molecular Weight and Boiling Point: The bicyclic substituent in this compound increases molecular weight and likely elevates boiling points compared to simpler analogs like methanesulfonyl chloride .
  • Density: Estimated lower density than trifluoromethanesulfonyl chloride due to reduced halogen content and bulky hydrocarbon substituents.
  • Reactivity: The trifluoromethyl group in trifluoromethanesulfonyl chloride enhances electrophilicity, making it superior for activating leaving groups. In contrast, the steric bulk of the cyclopropylcyclobutyl group may hinder nucleophilic attacks, reducing utility in sterically demanding reactions .

Biological Activity

(3-Cyclopropylcyclobutyl)methanesulfonyl chloride (CAS No. 2167008-07-1) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a cyclobutyl ring, with a methanesulfonyl chloride functional group. Its structural uniqueness may contribute to its biological interactions.

PropertyValue
Molecular FormulaC₈H₉ClO₂S
Molecular Weight196.67 g/mol
AppearanceColorless liquid
Boiling PointNot specified

This compound primarily acts as a sulfonylating agent. The methanesulfonyl group can participate in nucleophilic substitution reactions, which may lead to the formation of sulfonamides or other derivatives that exhibit biological activity. This mechanism is crucial for its role in drug development, particularly in creating enzyme inhibitors and receptor modulators.

Antimicrobial Activity

Research indicates that sulfonyl chlorides can possess antimicrobial properties. A study demonstrated that derivatives of methanesulfonyl chloride showed significant activity against various bacterial strains, suggesting that this compound may exhibit similar effects.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been explored in several studies. For instance, it has been shown to inhibit serine proteases, which are critical in various physiological processes. The inhibition occurs through the formation of covalent bonds with the active site of the enzyme, thereby blocking substrate access.

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation focused on the antimicrobial potential of sulfonamide derivatives derived from methanesulfonyl chloride. The results indicated that compounds with similar structures to this compound exhibited potent activity against Gram-positive bacteria.
  • Enzyme Inhibition Research : Another study evaluated the impact of sulfonamide derivatives on thrombin activity. The findings revealed that certain structural modifications enhanced inhibitory potency, suggesting that this compound could be a candidate for further development in anticoagulant therapies.

Safety and Toxicity

While exploring its biological activities, it is essential to consider safety profiles. Methanesulfonyl chloride is known to be corrosive and can cause severe skin burns and eye damage upon contact. Proper handling precautions are necessary when working with this compound.

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